molecular formula C7H8N2O4 B061880 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one CAS No. 163803-34-7

4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one

Cat. No. B061880
M. Wt: 184.15 g/mol
InChI Key: ZGHUDFKJBIXWMP-UHFFFAOYSA-N
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Description

“4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one” belongs to the class of nitropyridinone compounds, which are known for their diverse chemical properties and potential applications in various fields of chemistry and pharmacology. These compounds, including variations like 3-hydroxypyridin-2-one derivatives, have been studied for their metal chelation properties, interaction with enzymes, and potential as drug candidates due to their unique structural features and biological activities.

Synthesis Analysis

The synthesis of related nitropyridinone compounds often involves multi-step chemical reactions, including nitration, alkylation, and condensation processes. For example, the synthesis of similar compounds has been improved by ultrasound-assisted methods, which offer advantages such as reduced reaction times and the use of renewable solvents, yielding significant improvements in solubility and chemical reactivity (Machado et al., 2013).

Molecular Structure Analysis

The molecular structure of nitropyridinones, including “4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one,” can be characterized by spectroscopic methods such as FT-IR, FT-Raman, and NMR. These studies reveal details about the molecule's geometry, conformational stability, and electronic properties, including vibrational modes and electron density distributions (Karnan, Balachandran, & Murugan, 2012).

Chemical Reactions and Properties

Nitropyridinone derivatives engage in a variety of chemical reactions, reflecting their rich chemical properties. These include reactions with amines to form amine salts, exhibiting different chemical behaviors based on their nitro and amino substitutions, which affect their reactivity and interaction with biological molecules. Their chemical versatility is further demonstrated by their ability to undergo transformations under different conditions, leading to a wide range of chemical structures with varied biological activities (Singh et al., 2003).

Scientific Research Applications

Ultrasound-assisted Solubility Enhancement

The use of ultrasound irradiation has been explored as a method to enhance the solubility of drug-like compounds, including 4-hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one. This approach involves the preparation of amine salts of the compound to overcome its low aqueous solubility, a common issue in medicinal chemistry. Ultrasound irradiation significantly reduces reaction times and uses ethanol, a renewable solvent, resulting in high yield salts of the molecule. This method offers a novel template for improving solubility of poorly soluble compounds, potentially benefiting drug formulation and delivery (Machado et al., 2013).

Conformational Stability and Spectroscopic Studies

Studies have also been conducted on the conformational stability, vibrational spectral analyses, and molecular properties of similar nitropyridine derivatives. Through density functional theory (DFT) and scaled quantum mechanical (SQM) methods, insights into molecular stability, bond strength, and charge transfer within the molecules have been gained. These analyses provide valuable information on the electronic structure and reactivity of nitropyridines, aiding in the design of new compounds with desired chemical properties (Balachandran, Lakshmi, & Janaki, 2012).

Molecular Complexation for Nonlinear Optics

Research into the molecular complexation of nitropyridines with various substituents has shown potential in creating materials for nonlinear optical (NLO) applications. By forming noncentrosymmetric structures through hydrogen bonding, these complexes exhibit second harmonic generation (SHG) activity. This area of study opens up new avenues for designing materials with specific optical properties for use in NLO technologies (Muthuraman, Masse, Nicoud, & Desiraju, 2001).

Biotransformation Studies

Biotransformation of nitropyridines by microorganisms has yielded novel compounds, highlighting the potential of microbial processes in modifying and creating valuable chemical entities. This research demonstrates the versatility of biotransformation in accessing new derivatives of nitropyridines, which could be leveraged for various industrial and pharmaceutical applications (Tully, Liu, Huang, Ye, Patel, & Goswami, 2012).

properties

IUPAC Name

4-hydroxy-5,6-dimethyl-3-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-3-4(2)8-7(11)5(6(3)10)9(12)13/h1-2H3,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHUDFKJBIXWMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)C(=C1O)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60716271
Record name 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one

CAS RN

163803-34-7
Record name 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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